molecular formula C16H13N3O2S B2375523 4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine CAS No. 1029751-47-0

4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine

Cat. No.: B2375523
CAS No.: 1029751-47-0
M. Wt: 311.36
InChI Key: UTUWZVNMPBTDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a suitable thioamide and α-haloketone. The benzo[d][1,3]dioxole moiety can be introduced via a nucleophilic substitution reaction, while the pyridine ring is often incorporated through a coupling reaction using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)imidazole-2-amine
  • 4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazole-2-carboxamide

Uniqueness

4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-2-5-15(17-7-10)19-16-18-12(8-22-16)11-3-4-13-14(6-11)21-9-20-13/h2-8H,9H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUWZVNMPBTDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.